Intramolecular Hydrogen Bonding and Conformation vs. Ketone Analog
1-(4-Nitrophenyl)-4-piperidinol adopts a specific solid-state conformation characterized by a chair-configured piperidinol ring and an intramolecular hydrogen bond between the 4-hydroxy group and the nitro group oxygen [1]. This intramolecular hydrogen bond is a direct consequence of the 4-hydroxy group, a feature absent in the closely related ketone analog, 1-(4-nitrophenyl)piperidin-4-one (CAS 23499-01-6) . The presence of this hydrogen bond in the target compound enforces a molecular planarity and electronic conjugation that is not possible in the ketone analog, which lacks the hydrogen-bond donor and has a different electronic configuration due to the carbonyl group [1].
| Evidence Dimension | Solid-state conformation and intramolecular hydrogen bonding |
|---|---|
| Target Compound Data | Chair conformation; Intramolecular hydrogen bond present (O-H...O-N) [1] |
| Comparator Or Baseline | 1-(4-nitrophenyl)piperidin-4-one (CAS 23499-01-6) |
| Quantified Difference | Hydrogen bond donor absent; Ketone geometry precludes analogous H-bond network; Different electronic distribution due to C=O group [1] |
| Conditions | X-ray crystallography (single crystal) for target compound [1] |
Why This Matters
For applications dependent on precise molecular geometry, such as non-linear optical materials or specific binding interactions, the unique hydrogen-bonded conformation of 1-(4-Nitrophenyl)-4-piperidinol provides a structural framework that cannot be replicated by the ketone analog.
- [1] Tomlin, D. W., Bunning, T., Price, G. E., Fratini, A., & Adams, W. W. (1996). 1-(4-Nitrophenyl)-4-piperidinol. Acta Crystallographica Section C: Structural Chemistry, C52, 1000-1002. https://doi.org/10.1107/S0108270195013139 View Source
